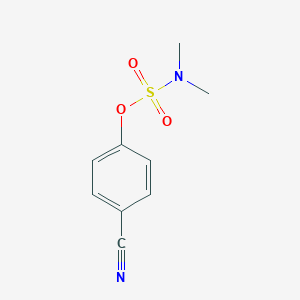
4-cyanophenyl N,N-dimethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Cyanophenyl N,N-dimethylsulfamate involves several chemical reactions and procedures. Studies on related compounds have demonstrated various synthesis methods, including condensation reactions, purification techniques, and the use of specific reagents to achieve the desired chemical structures (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Studies have employed various spectroscopic and computational methods to elucidate the structure of related cyanophenyl compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking have been utilized to gain insights into the molecular arrangements and potential interactions of these compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 4-Cyanophenyl N,N-dimethylsulfamate include its potential as a precursor for the synthesis of various organic molecules. The compound's functional groups, such as the cyano and sulfamate groups, make it a versatile reactant in organic synthesis. The specific chemical reactions and properties of 4-Cyanophenyl N,N-dimethylsulfamate can be inferred from studies on similar compounds, which demonstrate a range of reactivities and product formations (Patra, Anthony, & Radhakrishnan, 2007).
Physical Properties Analysis
The physical properties of 4-Cyanophenyl N,N-dimethylsulfamate, such as solubility, melting point, and thermal stability, are important for its handling and application in various fields. These properties can be studied through thermal analysis, solubility tests, and differential scanning calorimetry (DSC) (Haddon, Hicks, Oakley, Palstra, & Cordes, 1992).
Chemical Properties Analysis
The chemical properties of 4-Cyanophenyl N,N-dimethylsulfamate include its reactivity towards different chemical reagents, stability under various conditions, and the ability to undergo specific chemical transformations. Studies on related compounds provide insights into the mechanisms of reactions, such as nucleophilic substitutions and electrophilic additions, that 4-Cyanophenyl N,N-dimethylsulfamate might participate in (Voigt-martin et al., 1997).
科学的研究の応用
Mesophase Properties and Molecular Dynamics
Studies on cyanobiphenyl-based compounds have detailed their mesophase properties, highlighting the odd-even effects on mesophase behavior due to the interaction energies within molecular dimers. For instance, the interaction energy of dimers like 4-cyano, 4′n-alkylbiphenyl (nCB) has been computed, revealing insights into the molecular dynamics and phase properties of these compounds. Such studies are crucial for understanding the liquid crystalline behavior and designing materials with desired optical and electronic properties (Cacelli et al., 2007).
Synthesis and Characterization of Liquid Crystal Dimers
Research on the synthesis and characterization of cyanobiphenyl-based liquid crystal dimers, such as sulfur-linked cyanobiphenyl-based dimers, has expanded the understanding of their structural and transitional properties. These compounds exhibit distinct nematic phases and demonstrate how molecular curvature, flexibility, and biaxiality impact their mesophase behaviors and birefringence, contributing to the development of materials with specific liquid crystalline properties (Cruickshank et al., 2019).
Safety And Hazards
If inhaled, it is advised to move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
将来の方向性
特性
IUPAC Name |
(4-cyanophenyl) N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-11(2)15(12,13)14-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYKIXBOCPVDNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372347 |
Source


|
| Record name | 4-Cyanophenyl dimethylsulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyanophenyl N,N-dimethylsulfamate | |
CAS RN |
164648-84-4 |
Source


|
| Record name | 4-Cyanophenyl dimethylsulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)
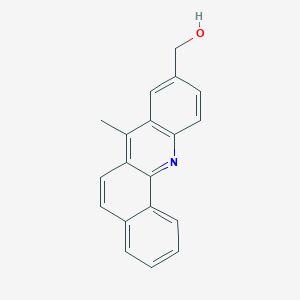
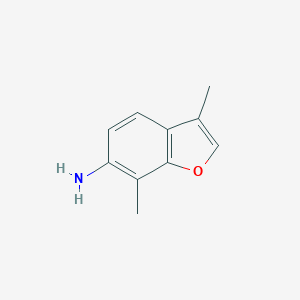
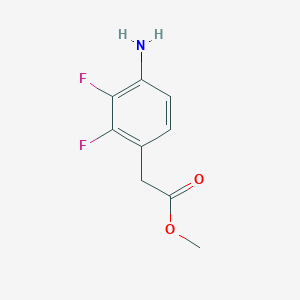
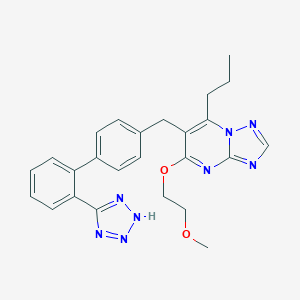
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
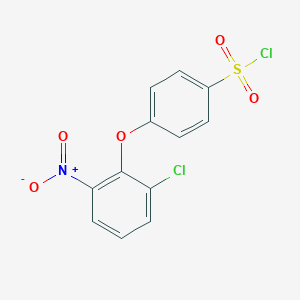
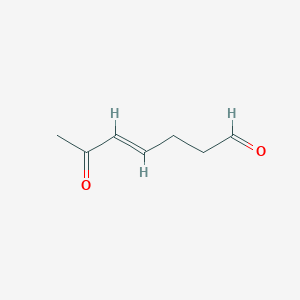



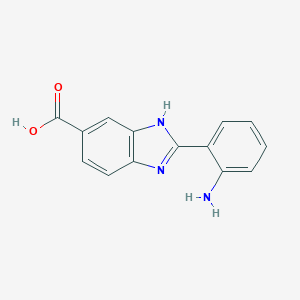
![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)
